Lipophilicity Head‑to‑Head: [1-(Methylsulfanyl)cyclopropyl]methanol vs. (1‑Methylsulfonylcyclopropyl)methanol
The target compound is substantially more lipophilic than its direct sulfone analog. The calculated XLogP3‑AA for the sulfide is 0.6, whereas the sulfone (CAS 1427028‑11‑2) has an XLogP3‑AA of –0.7, yielding a difference of +1.3 log units [1][2]. This magnitude of difference is expected to enhance passive membrane permeation for the sulfide relative to the sulfone.
| Evidence Dimension | Calculated partition coefficient (XLogP3‑AA) |
|---|---|
| Target Compound Data | XLogP3‑AA = 0.6 |
| Comparator Or Baseline | (1‑Methylsulfonylcyclopropyl)methanol: XLogP3‑AA = –0.7 |
| Quantified Difference | Δ = +1.3 log units (higher lipophilicity for the target sulfide) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.04.14) |
Why This Matters
A 1.3‑unit logP increase is large enough to alter oral absorption and blood‑brain barrier penetration, making the sulfide the preferred choice when moderate lipophilicity is required.
- [1] PubChem Compound Summary CID 53778949, (1-(Methylsulfanyl)cyclopropyl)methanol, Computed Properties section (XLogP3‑AA), U.S. National Library of Medicine, accessed 2026‑05‑05. View Source
- [2] PubChem Compound Summary CID 57578793, (1-Methanesulfonylcyclopropyl)methanol, Computed Properties section (XLogP3‑AA), U.S. National Library of Medicine, accessed 2026‑05‑05. View Source
